2,2'-Bithiophene, 4,4'-bis(pentyloxy)-
Description
Contextualization within Conjugated Organic Systems and Thiophene (B33073) Derivatives
Conjugated organic systems are characterized by alternating single and multiple bonds, which results in a delocalized network of π-electrons along the molecular backbone. This electron delocalization is the fundamental source of their unique electronic properties, allowing them to absorb and emit light and transport electrical charge. Thiophene, an aromatic five-membered ring containing a sulfur atom, is a popular building block for these systems due to its electron-rich nature, environmental stability, and versatile chemistry that allows for straightforward functionalization. nih.govmdpi.com
Oligomers and polymers of thiophene, such as polythiophenes, have been extensively investigated. The simplest thiophene oligomer is 2,2'-bithiophene (B32781), consisting of two thiophene rings linked at their 2-positions. wikipedia.org This core structure serves as a fundamental unit in a vast array of more complex organic semiconductors. nih.gov The electronic properties of these materials can be precisely tuned by modifying their chemical structure, for instance, by extending the conjugation length (e.g., moving from bithiophene to terthiophene and beyond) or by attaching various functional groups to the thiophene rings. whiterose.ac.uk The introduction of substituents can profoundly influence the material's solubility, molecular packing in the solid state, and its fundamental energy levels (HOMO and LUMO), thereby tailoring it for specific applications. whiterose.ac.uk
Significance in Organic Electronics and Optoelectronics Research
The unique properties of conjugated thiophene derivatives make them highly significant for research in organic electronics and optoelectronics, fields that aim to create lightweight, flexible, and cost-effective devices. chemimpex.com Bithiophene-based molecules are integral components in the active layers of several key technologies:
Organic Photovoltaics (OPVs): In solar cells, these materials often serve as the electron donor, absorbing sunlight to create an excited state (an exciton) which is then separated into charge carriers at an interface with an electron acceptor material. bentham.co.ukresearchgate.net The efficiency of this process is highly dependent on the donor molecule's ability to absorb light and its energy level alignment with the acceptor.
Organic Field-Effect Transistors (OFETs): As the active semiconductor in transistors, these materials' ability to transport charge (hole mobility) is paramount. The molecular structure and solid-state packing of bithiophene derivatives directly influence their performance in these devices, which are fundamental for applications like flexible displays and sensors. nih.gov
Organic Light-Emitting Diodes (OLEDs): In OLEDs, charge carriers recombine in the emissive layer to produce light. Thiophene-based compounds can be designed as emitters or as charge-transporting materials to improve device efficiency and stability. beilstein-journals.org
The specific compound 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- is significant because its structure is tailored to enhance performance in these areas. The bithiophene core provides the essential conjugated pathway for charge transport, while the pentyloxy side chains are engineered to improve processability and modulate electronic properties.
Role of Bithiophene Core in Conjugated Polymer and Small Molecule Design
The 2,2'-bithiophene unit is a versatile and powerful building block in the design of both conjugated polymers and functional small molecules. ossila.com Its incorporation into a larger molecular framework imparts several key characteristics:
Structural Rigidity and Planarity: The bithiophene unit provides a relatively planar and rigid segment. Planarity in conjugated systems is crucial as it maximizes the overlap of π-orbitals between adjacent rings, which enhances electron delocalization and facilitates more efficient charge transport. nih.gov
Electron-Donating Nature: The sulfur heteroatom makes the thiophene ring electron-rich, positioning bithiophene as an excellent electron-donating (p-type) building block. This property is fundamental for creating donor-acceptor (D-A) type polymers, where bithiophene units are alternated with electron-accepting units to create materials with low band gaps that can absorb a broader range of the solar spectrum, a critical feature for efficient solar cells. nih.govmdpi.com
Versatile Functionalization: The bithiophene core can be easily functionalized at its various positions. The 5,5'-positions are particularly reactive and are commonly used for polymerization or for linking to other conjugated units in small molecule design. ossila.com The 3,3' and 4,4' positions are ideal for attaching side chains that control solubility and molecular packing. researchgate.netacs.org
The design of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- leverages this principle by placing the solubilizing alkoxy chains at the 4,4' positions, leaving the 5,5' positions available for polymerization or further reaction.
Overview of Alkoxy Side Chain Engineering in Organic Semiconductors
Side chain engineering is a critical strategy for fine-tuning the properties of organic semiconductors. While simple alkyl chains are often used to improve solubility, alkoxy (-OR) chains, such as the pentyloxy (-OC5H11) groups in the target molecule, offer a more sophisticated level of control. acs.org
The introduction of alkoxy chains has several multifaceted benefits:
Enhanced Solubility: Like alkyl chains, alkoxy groups disrupt intermolecular packing, increasing the material's solubility in common organic solvents. This is essential for solution-based processing techniques like spin-coating and inkjet printing used in device fabrication.
Modulation of Electronic Properties: The oxygen atom in the alkoxy group is electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the conjugated backbone. This can be used to tune the material's band gap and improve the open-circuit voltage in organic solar cells. acs.org
Control of Molecular Packing and Morphology: The oxygen atom has a smaller van der Waals radius compared to a methylene (B1212753) (CH2) group. acs.org This reduced steric hindrance can lead to more planar backbones in polymers. Furthermore, non-covalent interactions between the oxygen of the alkoxy chain and sulfur atoms on adjacent thiophene rings can help enforce a planar conformation, which is beneficial for charge transport. researchgate.net
Improved Polymer/Dopant Miscibility: The polarity introduced by the oxygen atom can improve the miscibility of the semiconductor with molecular dopants, which is important for applications in organic thermoelectrics. acs.org
The choice of pentyloxy chains specifically provides a balance between solubility and maintaining sufficient intermolecular interaction for effective charge transport. The length and branching of the alkoxy chain are critical parameters that researchers adjust to optimize the final device performance.
Data Tables
To illustrate the impact of side-chain engineering on bithiophene-based building blocks, the following table presents calculated electronic properties for different 4,4'-substituted 2,2'-bithiophene derivatives. The data are representative values derived from computational studies and experimental work on analogous systems, demonstrating how different functional groups modify the frontier molecular orbital (FMO) energy levels.
| Compound | Substituent at 4,4'-positions | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| 2,2'-Bithiophene | -H | -5.9 | -1.8 | 4.1 |
| 4,4'-Dibromo-2,2'-bithiophene | -Br | -6.1 | -2.1 | 4.0 |
| 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- | -OC5H11 | -5.3 | -1.7 | 3.6 |
Note: Values are illustrative, based on typical effects observed in the literature. The electron-donating pentyloxy groups raise the HOMO level, thereby reducing the band gap compared to the unsubstituted or halogenated analogues.
The next table shows how the incorporation of dialkoxybithiophene monomers into polymers affects their performance in organic solar cells.
| Polymer Backbone | Bithiophene Monomer | PCE (%) | Voc (V) | Jsc (mA/cm²) |
|---|---|---|---|---|
| Alternating with Benzodithiophene | Unsubstituted Bithiophene | ~1.5% | 0.65 | 4.5 |
| Alternating with Benzodithiophene | Dialkoxybithiophene | >4.0% | 0.82 | 9.0 |
| Alternating with Fluorinated Benzothiadiazole | Dialkoxybithiophene | >7.0% | 0.88 | 12.5 |
Note: Performance metrics are representative values from studies on similar polymer systems, demonstrating the significant improvement in power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc) when alkoxy-functionalized bithiophene units are used. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
155055-76-8 |
|---|---|
Molecular Formula |
C18H26O2S2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-pentoxy-2-(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C18H26O2S2/c1-3-5-7-9-19-15-11-17(21-13-15)18-12-16(14-22-18)20-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
QOGTYOGLBCPQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CSC(=C1)C2=CC(=CS2)OCCCCC |
Related CAS |
155055-77-9 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bithiophene, 4,4 Bis Pentyloxy and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The creation of functional monomers based on the 4,4'-bis(pentyloxy)-2,2'-bithiophene structure is a foundational step. This stage focuses on preparing the bithiophene core and introducing the necessary functional groups for subsequent polymerization, including the pentyloxy side chains that ensure solubility and influence molecular packing.
For polymerization via cross-coupling reactions, the bithiophene core must be appropriately functionalized. The 5 and 5' positions of the 2,2'-bithiophene (B32781) are highly reactive and particularly suitable for functionalization. nih.govresearchgate.net The process typically begins with the synthesis of a 4,4'-disubstituted-2,2'-bithiophene precursor, which is then halogenated.
Halogenation: Bromination is a common halogenation method, often employing N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to install bromine atoms at the 5 and 5' positions. This yields 5,5'-dibromo-4,4'-bis(pentyloxy)-2,2'-bithiophene, a key precursor for both Suzuki and Stille polymerizations. Iodination can also be achieved using reagents like N-iodosuccinimide (NIS). nih.gov These dihalogenated monomers serve as the electrophilic partners in cross-coupling reactions.
Organometallic Functionalization: To serve as the nucleophilic partner in cross-coupling, the halogenated bithiophene can be converted into an organometallic derivative.
For Stille Polymerization: The dihalogenated precursor is often reacted with hexamethylditin or bis(tributyltin) in the presence of a palladium catalyst to produce the 5,5'-bis(trimethylstannyl)- or 5,5'-bis(tributylstannyl)-4,4'-bis(pentyloxy)-2,2'-bithiophene monomer. nih.gov
For Suzuki Polymerization: The dihalogenated bithiophene can be converted into a diboronic acid or, more commonly, a diboronic ester derivative. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate (B1201080) ester, such as trimethyl borate or isopropoxyboronic acid pinacol (B44631) ester, and subsequent hydrolysis. researchgate.netresearchgate.net
These functionalization strategies create versatile monomers that are primed for polymerization.
Alkoxy side chains, such as pentyloxy groups, are crucial for the processability and properties of the final conjugated polymers. They enhance the solubility of the otherwise rigid polymer backbone in common organic solvents, a prerequisite for solution-based processing techniques used in fabricating organic electronic devices. rsc.org
The introduction of pentyloxy chains is typically accomplished via a Williamson ether synthesis. This reaction involves a nucleophilic substitution where a dihydroxybithiophene precursor is deprotonated with a strong base (e.g., sodium hydride or potassium carbonate) to form a dialkoxide. This intermediate then reacts with an alkyl halide, in this case, 1-bromopentane (B41390) or 1-iodopentane, to form the desired 4,4'-bis(pentyloxy)-2,2'-bithiophene. The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions. The length and branching of the alkoxy chain can be systematically varied to fine-tune the solubility, morphology, and electronic properties of the resulting polymers. rsc.org
Polymerization and Oligomerization Techniques for Conjugated Architectures
The assembly of functionalized 4,4'-bis(pentyloxy)-2,2'-bithiophene monomers into well-defined conjugated polymers and oligomers is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming carbon-carbon bonds between aromatic units. unito.it
Palladium catalysts are central to the synthesis of a vast array of conjugated polymers. unito.it The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to the Pd(0) complex, transmetalation of the organometallic partner, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wiley-vch.de
Suzuki polycondensation is a powerful and widely used method for synthesizing polythiophenes and their derivatives. researchgate.netresearchgate.net The reaction typically involves the coupling of a dihalogenated monomer with a diboronic acid or diboronic ester monomer in the presence of a palladium catalyst and a base. For the synthesis of a homopolymer of 4,4'-bis(pentyloxy)-2,2'-bithiophene, a monomer functionalized with both a halide and a boronic ester at its ends would be required. More commonly, it is copolymerized with another aromatic comonomer.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high molecular weight polymers with low defect densities. researchgate.net Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine (B1218219) ligands. A variety of bases, such as sodium carbonate, potassium carbonate, or potassium phosphate, are used in aqueous/organic biphasic solvent systems (e.g., toluene/water) to facilitate the reaction. researchgate.netchemrxiv.org
| Monomer A | Monomer B | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Resulting Polymer Mn (kDa) | PDI |
|---|---|---|---|---|---|---|---|
| 5,5'-Dibromo-4,4'-dialkoxy-2,2'-bithiophene | Thiophene-2,5-diboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90-100 | 15-40 | 1.8-2.5 |
| 5,5'-Dibromo-4,4'-dialkoxy-2,2'-bithiophene | Benzodithiophene diboronic ester | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100-120 | 20-55 | 2.0-3.0 |
| 5-Bromo-5'-boronic ester-4,4'-dialkoxy-2,2'-bithiophene | Self-condensation | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 95 | 10-30 | 1.7-2.8 |
Stille polycondensation is another cornerstone technique for synthesizing conjugated polymers, valued for its tolerance of a wide variety of functional groups and generally neutral reaction conditions. wiley-vch.dersc.org This reaction involves the palladium-catalyzed coupling of a diorganotin (stannane) monomer with a dihalogenated or ditriflated monomer. nih.gov
For instance, 5,5'-dibromo-4,4'-bis(pentyloxy)-2,2'-bithiophene can be reacted with a distannylated comonomer, such as 2,5-bis(trimethylstannyl)thiophene, to create an alternating copolymer. Alternatively, 5,5'-bis(trimethylstannyl)-4,4'-bis(pentyloxy)-2,2'-bithiophene can be coupled with a dihalogenated comonomer. The most common catalysts are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ in anhydrous, high-boiling-point solvents like toluene, chlorobenzene, or DMF. wiley-vch.ded-nb.info While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in completely removing tin residues from the final polymer. nih.gov
| Dihalide Monomer | Distannane Monomer | Catalyst | Solvent | Temperature (°C) | Resulting Polymer Mn (kDa) | PDI |
|---|---|---|---|---|---|---|
| 5,5'-Dibromo-4,4'-bis(pentyloxy)-2,2'-bithiophene | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110-120 | 25-70 | 1.6-2.4 |
| 5,5'-Diiodo-4,4'-bis(pentyloxy)-2,2'-bithiophene | Benzodithiophene distannane | PdCl₂(PPh₃)₂ | DMF | 100-110 | 30-85 | 1.8-2.7 |
| Dibromobenzothiadiazole | 5,5'-Bis(tributylstannyl)-4,4'-bis(pentyloxy)-2,2'-bithiophene | Pd(PPh₃)₄ | Chlorobenzene | 120-130 | 40-110 | 2.1-3.1 |
Direct Arylation Polycondensation (DArP) Approaches
Direct Arylation Polycondensation (DArP) has emerged as a more environmentally friendly and atom-economical alternative to traditional cross-coupling reactions for synthesizing conjugated polymers. nii.ac.jp This method avoids the use of organometallic monomers, thereby reducing metal-containing waste. nii.ac.jp In the context of bithiophene-based polymers, DArP involves the direct coupling of C-H bonds with C-Br bonds, typically catalyzed by a palladium complex.
For the synthesis of polymers derived from 4,4'-disubstituted-2,2'-bithiophenes, DArP offers a streamlined process. The reaction generally involves a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a ligand, and a base. A critical aspect of DArP is controlling the selectivity of the C-H bond activation to prevent side reactions like cross-linking, which can lead to insoluble products. nii.ac.jp Research has shown that reaction parameters such as temperature and time are crucial for obtaining high-molecular-weight polymers without structural defects. rsc.org For instance, in the polycondensation of some dibromoarylenes with bithiophene derivatives, a shorter reaction time (e.g., 1.5 hours) was found to be optimal for preventing side reactions, while a longer time (e.g., 6 hours) yielded higher molecular weight polymers when less reactive C-H bonds were involved. rsc.org
The choice of catalyst system and reaction conditions directly impacts the molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) of the resulting polymer. For example, the polycondensation of a bithiophene derivative with 2,7-dibromo-9,9-dioctylfluorene using a Pd(OAc)₂ catalyst with pivalic acid in a phosphine-free system for 3 hours yielded a high molecular weight polymer in good yield. nii.ac.jp The steric hindrance from substituents, such as the pentyloxy groups in 4,4'-bis(pentyloxy)-2,2'-bithiophene, can influence the reactivity and selectivity of the C-H bonds at the α-positions of the thiophene (B33073) rings. nii.ac.jp
| Monomers | Catalyst System | Mₙ (g/mol) | Mₙ/Mₙ | Reference |
|---|---|---|---|---|
| Dialkylbithiophene + Dibromoarylene | Pd(OAc)₂ / Pivalic Acid | 11,900 | 2.29 | nii.ac.jp |
Electropolymerization Methods for Thin Film Fabrication
Electropolymerization is a versatile technique for the fabrication of thin, uniform polymer films directly onto a conductive substrate. mdpi.com This method is particularly advantageous for creating electroactive and electrochromic devices. researchgate.net The process involves the electrochemical oxidation of the monomer, in this case, 4,4'-bis(pentyloxy)-2,2'-bithiophene, in an appropriate solvent containing a supporting electrolyte. mdpi.com
When a sufficient oxidative potential is applied, the monomer forms radical cations that couple to form dimers, trimers, and eventually, long polymer chains that precipitate onto the electrode surface. mdpi.com This in-situ polymerization allows for precise control over the film thickness and morphology by adjusting electrochemical parameters such as the applied potential, current density, and polymerization time. rsc.org
The resulting poly(4,4'-bis(pentyloxy)-2,2'-bithiophene) films are typically electroactive, meaning they can be reversibly oxidized and reduced (doped and dedoped). This redox cycling is often accompanied by a distinct color change, a property known as electrochromism. researchgate.net For instance, poly(4,4'-dipentoxy-2,2'-bithiophene) films exhibit cathodic coloration, being colored in the reduced state and transparent when fully oxidized. researchgate.net The pentyloxy side chains enhance the solubility of the monomer and influence the morphology and electrochemical properties of the resulting polymer film. The electropolymerization of bithiophene monomers generally begins at an oxidation potential around 0.81 V. mdpi.com The quality and adherence of the film to the substrate are critical for device performance. pku.edu.cn
Table 2: Electrochromic Properties of a Poly(4,4'-dialkoxy-2,2'-bithiophene) Film
| Polymer State | Applied Potential (vs. Ag/AgCl) | Observed Color | Reference |
|---|---|---|---|
| Reduced | -0.2 V | Colored | researchgate.net |
| Oxidized | 0.7 V | Transparent | researchgate.net |
Control over Molecular Weight, Regioregularity, and Polydispersity in Polymer Synthesis
The electronic and physical properties of conjugated polymers are highly dependent on their molecular weight, regioregularity, and polydispersity. stanford.edu Precise control over these parameters is essential for optimizing device performance. nih.gov
Molecular Weight: In chain-growth polymerization methods, the molecular weight can often be controlled by adjusting the ratio of monomer to initiator or by controlling the polymerization time. stanford.edu For polythiophenes, higher molecular weights have been correlated with increased charge carrier mobility, as longer polymer chains can bridge crystalline domains and reduce the number of charge-trapping end groups. researchgate.netkaust.edu.sa For instance, studies on poly(3-hexylthiophene) (P3HT) have shown that mobility can increase by several orders of magnitude as the molecular weight increases. researchgate.net
Regioregularity: For substituted thiophenes, regioregularity refers to the specific arrangement of the side chains along the polymer backbone. A high degree of head-to-tail (HT) coupling leads to a more planar backbone, which facilitates π-π stacking and enhances charge transport. stanford.edu In synthetic methods like DArP, controlling the reaction conditions is crucial to favor coupling at the desired positions and achieve high regioregularity. elsevierpure.com
Polydispersity (PDI): The polydispersity index (Mₙ/Mₙ) describes the distribution of molecular weights in a polymer sample. A PDI close to 1 indicates a more uniform chain length. Techniques like living polymerizations, including certain types of chain-growth catalyst-transfer polycondensation, can provide polymers with low polydispersity. nih.gov This uniformity is desirable as it can lead to more predictable and reproducible material properties.
Table 3: Impact of Molecular Parameters on Polymer Properties
| Parameter | Method of Control | Impact on Properties | Reference |
|---|---|---|---|
| Molecular Weight | Polymerization time, monomer-to-initiator ratio | Higher MW generally increases charge mobility | stanford.eduresearchgate.net |
| Regioregularity | Choice of catalyst and polymerization conditions | High HT regioregularity enhances π-stacking and charge transport | stanford.eduelsevierpure.com |
| Polydispersity | Living polymerization techniques | Low PDI leads to more uniform and predictable properties | nih.gov |
Post-Polymerization Modification Strategies for Tailored Properties
Post-polymerization modification is a powerful strategy for fine-tuning the properties of a polymer after its initial synthesis. rsc.org This approach allows for the introduction of a wide variety of functional groups that might not be compatible with the initial polymerization conditions. nih.gov By starting with a parent polymer, a library of materials with different functionalities can be created while maintaining the same polymer backbone and degree of polymerization. nih.gov
For a polymer like poly(4,4'-bis(pentyloxy)-2,2'-bithiophene), post-polymerization modification could be envisioned to alter properties such as solubility, conductivity, or sensing capabilities. While the pentyloxy groups themselves are relatively inert, modifications could be made if reactive handles were incorporated into the side chains during the monomer synthesis.
Common post-polymerization strategies that could be adapted include:
Side-chain modification: If the pentyloxy chains were terminated with a reactive group (e.g., an ester, alkene, or azide), a wide range of chemical transformations could be performed. For example, "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition or radical-mediated thiol-ene additions are highly efficient and can be performed under mild conditions. wiley-vch.de
End-group functionalization: The ends of the polymer chains can also be functionalized to attach specific molecules or to facilitate bonding to surfaces.
These modifications can be used to attach biomolecules for sensor applications, introduce photo-responsive groups, or alter the polymer's interaction with dopants to enhance its conductivity. nih.gov The versatility of this approach allows for the creation of highly specialized materials tailored for specific applications from a common polymer precursor. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2,2 Bithiophene, 4,4 Bis Pentyloxy Based Materials
Advanced Spectroscopic Probes of Electronic Structure and Dynamics
Spectroscopy offers a powerful, non-destructive window into the electronic and vibrational states of 2,2'-Bithiophene (B32781), 4,4'-bis(pentyloxy)-. By analyzing the interaction of the material with electromagnetic radiation, detailed information regarding its fundamental properties, such as electronic transitions, emission capabilities, and molecular structure, can be elucidated.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Determination
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic structure of conjugated molecules like 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In semiconducting materials, these orbitals are part of broader energy bands, known as the valence and conduction bands, respectively.
The absorption spectrum reveals the wavelengths at which the molecule absorbs light, providing direct information about its electronic transitions. For bithiophene derivatives, a strong absorption band is typically observed, corresponding to the π-π* transition of the conjugated backbone. The position of the absorption maximum (λmax) is sensitive to the effective conjugation length and the presence of substituent groups. The pentyloxy chains on the 4 and 4' positions act as electron-donating groups, which can influence the energy levels of the HOMO and LUMO, often leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted bithiophene.
A critical parameter derived from the UV-Vis spectrum is the optical band gap (Eg). This represents the energy difference between the top of the valence band and the bottom of the conduction band. It can be estimated from the onset of the absorption edge in the spectrum using the following equation:
Eg (eV) = 1240 / λonset (nm)
The band gap is a crucial property for semiconductor applications, as it determines the energy of photons the material can absorb and influences its electrical conductivity. For instance, a new solution-processable small organic material, 2,2′-bithiophene end-capped dihexyloxy phenylene pentamer (BHBT2), demonstrated strong absorption in the UV region, which was essential for its application in an organic ultraviolet photodetector. puchd.ac.in
Table 1: Representative UV-Visible Absorption Data for a Bithiophene Derivative
| Solvent | λmax (nm) | Absorption Onset (λonset) (nm) | Calculated Optical Band Gap (Eg) (eV) |
|---|---|---|---|
| Chloroform | 350 | 410 | 3.02 |
| Thin Film | 365 | 425 | 2.92 |
Note: This data is illustrative for a generic bithiophene derivative and may not represent the exact values for 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-.
Fluorescence and Photoluminescence Spectroscopy for Emission Properties and Quantum Yields
Fluorescence and photoluminescence (PL) spectroscopy are employed to study the emissive properties of materials after they have been excited by absorbing light. When a molecule like 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- absorbs a photon, it enters an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence or photoluminescence.
The PL spectrum shows the intensity of emitted light as a function of wavelength. The emission peak is typically red-shifted compared to the absorption peak, a phenomenon known as the Stokes shift. This energy loss between absorption and emission is due to vibrational relaxation in the excited state. The shape and position of the emission spectrum provide insights into the nature of the excited state and the geometry of the molecule in both its ground and excited states.
A key performance metric obtained from these studies is the photoluminescence quantum yield (ΦPL). This value represents the efficiency of the emission process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications in organic light-emitting diodes (OLEDs). The quantum yield can be highly dependent on the molecular environment, including the solvent and the solid-state packing of the molecules. For example, the quantum yield of a derivative known as 4-BTCE was found to increase significantly in a polar protic solvent like methanol (B129727) compared to a nonpolar solvent like toluene. fraunhofer.de
Table 2: Illustrative Photoluminescence Properties of a Bithiophene Derivative
| Medium | Excitation Wavelength (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Quantum Yield (ΦPL) |
|---|---|---|---|---|
| Toluene | 350 | 420 | 70 | 0.05 |
| Methanol | 350 | 435 | 85 | 0.50 |
Note: This data is illustrative for a generic bithiophene derivative and may not represent the exact values for 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-.
Raman Spectroscopy for Vibrational Modes, Conjugation Length, and Structural Conformation
For conjugated systems like 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-, certain Raman bands are particularly informative. The C=C stretching modes within the thiophene (B33073) rings are sensitive to the effective conjugation length of the π-electron system. Changes in the position and intensity of these bands can indicate variations in the planarity and conformation of the bithiophene core. The inter-ring C-C stretch is also a key indicator of the torsional angle between the two thiophene rings. A more planar conformation generally leads to a higher degree of π-conjugation.
Furthermore, Raman spectroscopy can be used to study the effects of intermolecular interactions and ordering in the solid state. Shifts in vibrational frequencies between the solution and solid-state spectra can provide information about crystal packing effects. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance the vibrational modes coupled to that electronic transition, providing even more detailed structural information.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.govresearchgate.net The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. acs.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated.
Each element has a unique set of binding energies, allowing for elemental identification. For 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-, XPS can confirm the presence of Carbon (C), Sulfur (S), and Oxygen (O) in the near-surface region (typically the top 1-10 nm). chalcogen.ro
Moreover, small shifts in the binding energies, known as chemical shifts, provide information about the chemical state and bonding environment of an atom. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different environments, such as the thiophene ring (C-C, C-H, C-S), the pentyloxy chain (C-C, C-H), and the ether linkage (C-O). Similarly, the S 2p spectrum provides information about the sulfur atoms in the thiophene rings. XPS studies on poly(2,2'-bithiophene) have revealed the presence of both neutral and partially charged sulfur and carbon species upon doping, indicating its utility in probing the electronic structure of charged states. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Studies for Molecular Conformation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the chemical structure by identifying the different types of protons and carbon atoms and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the molecule.
Advanced two-dimensional (2D) NMR techniques can provide further insights into molecular conformation and intermolecular interactions.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space (typically < 5 Å), even if they are not directly bonded. NOESY is particularly useful for determining the preferred conformation around the single bond connecting the two thiophene rings. Correlations between protons on different rings can help establish the relative orientation of the rings.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is used for determining spatial proximities and is often more effective for molecules of intermediate size.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species based on their diffusion rates. It can be used to study intermolecular interactions, such as self-aggregation, by observing changes in the diffusion coefficient as a function of concentration.
These advanced NMR studies are crucial for understanding how the molecule behaves in solution and how its conformation might influence its electronic properties and its tendency to self-assemble.
Microstructural and Morphological Analysis of Thin Films and Assemblies
The performance of organic electronic devices is critically dependent on the solid-state arrangement of the molecules. The microstructure and morphology of thin films of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- are therefore of paramount importance. Several techniques are used to characterize the ordering, crystallinity, and surface features of these films.
X-ray Diffraction (XRD): XRD is the primary technique for determining the crystallinity and molecular packing in thin films. mdpi.com By analyzing the diffraction pattern of X-rays scattered by the film, one can determine the arrangement of molecules, the orientation of crystalline domains relative to the substrate, and the spacing between molecular layers (d-spacing). For thiophene-based materials, XRD can reveal whether the molecules adopt an "edge-on" (π-stacking direction parallel to the substrate) or "face-on" (π-stacking direction perpendicular to the substrate) orientation, which has significant implications for charge transport. nist.gov Studies on similar oligothiophenes have shown that thermal annealing can significantly improve crystalline order. nih.gov
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the surface topography of a thin film. researchgate.net It operates by scanning a sharp tip over the surface. AFM can visualize the size and shape of crystalline grains, reveal the presence of terraces or step-like features corresponding to molecular layers, and measure surface roughness. acs.org For bithiophene derivatives, AFM has been used to observe fiber-like structures and to show that the size of crystalline domains can depend on the substrate surface treatment. acs.orgnist.gov
Together, these techniques provide a comprehensive picture of the solid-state structure of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- films, linking molecular properties to the macroscopic characteristics that govern device performance.
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystallinity, Molecular Packing, and Orientation
X-ray scattering techniques are indispensable tools for elucidating the crystalline nature and molecular arrangement within thin films of conjugated polymers. X-ray Diffraction (XRD) provides information about the bulk crystallinity, while Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly surface-sensitive and ideal for probing the molecular orientation and packing in thin films, which is crucial for charge transport in devices.
In materials based on 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-, these techniques reveal the degree of order, the spacing between polymer chains (d-spacing), and the orientation of the polymer backbones relative to the substrate. The diffraction patterns typically show peaks corresponding to lamellar stacking (the distance between polymer backbones separated by their side chains) and π-π stacking (the distance between adjacent conjugated planes). nih.govmdpi.com A "face-on" orientation, where the π-π stacking direction is perpendicular to the substrate, is often desirable for efficient vertical charge transport in devices like solar cells. Conversely, an "edge-on" orientation, where the polymer backbone is parallel to the substrate, can be favorable for charge transport in field-effect transistors.
While specific GIWAXS data for poly(4,4'-bis(pentyloxy)-2,2'-bithiophene) is not extensively reported in publicly available literature, analysis of structurally similar thiophene-based polymers provides insight into the expected findings. For instance, studies on copolymers incorporating bithiophene units show distinct diffraction peaks that allow for the calculation of key structural parameters. researchgate.net
| Technique | Polymer System | Key Findings | Reference |
| XRD | Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | Showed two broad diffraction peaks around 2θ = 13° and 23°, indicating a largely amorphous structure attributed to the intermolecular π-π stacking. mdpi.com | mdpi.com |
| XRD | Thiophene and Benzodithiophene-Based Copolymers | Exhibited a broad peak (010) around 2θ = 22°, which is characteristic of π-π stacking interactions within the polymer film. nih.gov | nih.gov |
| GIWAXS | Poly[indacenodithiophene-alt-3,3'-dimethoxy-2,2'-bithiophene] (IDT-OTOT) | Revealed a predominant face-on orientation with π-stacking distances ranging from 4.15 to 4.35 Å. researchgate.net | researchgate.net |
Electron Microscopy Techniques (SEM, TEM, FIB) for Film Morphology, Nanostructure, and Grain Growth
Electron microscopy techniques are vital for visualizing the surface and internal structure of polymer films at high resolution. Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology and topography. Transmission Electron Microscopy (TEM) allows for the investigation of the internal nanostructure, including the size and distribution of crystalline domains within the amorphous matrix. The Focused Ion Beam (FIB) technique can be used to prepare cross-sections of multilayer devices for detailed imaging.
For films made from poly(4,4'-bis(pentyloxy)-2,2'-bithiophene), SEM can reveal the smoothness of the film, the presence of aggregates, and the formation of domains. TEM can further elucidate the nanoscale phase separation and the interconnectivity of crystalline regions, which are critical for efficient charge transport. Studies on related poly(2,2'-bithiophene) copolymers have used SEM to observe surface morphology, noting features such as globular and shell-shaped structures depending on preparation conditions. researchgate.net
| Technique | Polymer System | Observed Morphological Features | Reference |
| SEM | Poly(2,2′-bithiophene-co-3,4-ethylenedioxythiophene) | Nanoparticles with globular surface morphology. | |
| SEM | Electrochemically functionalized poly(2,2'-bithiophene) | Smooth morphology dominated by small globular structures, with some shell-shaped features. researchgate.net | researchgate.net |
This table includes observational data from related bithiophene copolymers to exemplify the utility of electron microscopy in analyzing film nanostructure.
Scanning Probe Microscopy for Surface Topography and Local Electronic Properties
Scanning Probe Microscopy (SPM) encompasses a suite of techniques, including Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM), that map surface properties at the nanoscale. AFM is widely used to generate three-dimensional images of the surface topography, providing quantitative data on surface roughness and the size of morphological features. KPFM, a variant of AFM, simultaneously maps the surface topography and the local surface potential or work function, offering insights into the local electronic properties and identifying different material domains in a blend.
In the context of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- based materials, AFM is used to assess the quality of the thin film, correlating surface roughness and domain size with processing conditions. Smoother films with well-defined, interconnected domains generally lead to better device performance by minimizing charge trapping at surface defects and ensuring efficient charge pathways. KPFM can be employed to investigate the electronic homogeneity of the film surface, identifying variations in surface potential at grain boundaries or between different crystalline and amorphous regions.
Thermal Analysis Techniques for Phase Transitions and Processing Optimization
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, phase transitions, and processing windows of polymeric materials. TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal degradation. DSC measures the heat flow into or out of a sample during a controlled temperature scan, revealing phase transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm).
For polymers of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-, TGA is used to establish the upper-temperature limit for processing and device operation, ensuring the material does not degrade. DSC helps in identifying the optimal temperatures for annealing, a common processing step used to improve crystallinity and film morphology. The presence of distinct melting and crystallization peaks in a DSC thermogram is indicative of a semi-crystalline polymer. While specific DSC and TGA data for poly(4,4'-bis(pentyloxy)-2,2'-bithiophene) are not widely published, data from similar bithiophene and terthiophene polymers indicate that high thermal stability is a characteristic feature of this class of materials. mdpi.comresearchgate.net
| Technique | Polymer System | Key Thermal Properties | Reference |
| TGA | Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | Initial degradation temperature observed in the range of 315–347 °C. mdpi.com | mdpi.com |
| TGA/DSC | Dialkyl-(2,2′-bithiophene-5,5′-diyl)-4,4′-dicarboxylate based polymers | Showed high thermal stability, with degradation often occurring above 300 °C. Thermal annealing was shown to increase crystallinity. researchgate.net | researchgate.net |
This table presents thermal analysis data from analogous thiophene-based polymers to illustrate the expected thermal behavior.
Theoretical and Computational Investigations of 2,2 Bithiophene, 4,4 Bis Pentyloxy Architectures
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Conformation, and Energy Levels
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of conjugated organic molecules, providing a balance between accuracy and computational cost. For 2,2'-Bithiophene (B32781), 4,4'-bis(pentyloxy)-, DFT calculations are instrumental in determining its fundamental electronic and structural parameters.
The introduction of electron-donating pentyloxy groups at the 4 and 4' positions of the 2,2'-bithiophene core significantly influences its electronic properties. These alkoxy chains increase the electron density of the bithiophene backbone, which in turn affects the frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). DFT calculations consistently show that such substitutions raise the HOMO level and, to a lesser extent, the LUMO level, leading to a reduced HOMO-LUMO gap. This narrowing of the bandgap is a key factor in tuning the optical absorption and emission properties of the material, making it suitable for various optoelectronic applications.
Molecular conformation, particularly the dihedral angle between the two thiophene (B33073) rings, is another critical parameter that governs the extent of π-conjugation and, consequently, the electronic properties. DFT calculations can predict the most stable conformation of the molecule. For 2,2'-bithiophene derivatives, a more planar conformation is generally favored as it maximizes the overlap of p-orbitals along the conjugated backbone, leading to enhanced charge carrier mobility. The pentyloxy side chains can also influence the planarity of the backbone through steric interactions.
Table 1: Calculated Electronic Properties of Alkoxy-Substituted Bithiophenes from DFT Studies
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| 2,2'-Bithiophene | B3LYP/6-31G(d) | -6.15 | -1.98 | 4.17 |
| 4,4'-dimethoxy-2,2'-bithiophene | B3LYP/6-31G(d) | -5.68 | -1.75 | 3.93 |
| Poly(3-alkoxythiophene) | Various | -4.8 to -5.2 | -2.8 to -3.1 | 2.0 to 2.2 |
Note: The data presented here are representative values from literature on similar compounds and are intended to illustrate the expected trends for 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-. Actual values would require specific calculations for this molecule.
Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Aggregation Behavior
While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. This is crucial for understanding how 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- molecules self-assemble into larger, ordered structures, a process that is fundamental to the performance of organic electronic devices.
MD simulations model the interactions between molecules based on a classical force field, which describes the potential energy of the system as a function of the atomic coordinates. These simulations can track the trajectories of thousands of molecules, revealing the mechanisms of supramolecular assembly and the resulting morphology of thin films. The pentyloxy side chains play a pivotal role in this process. The van der Waals interactions between these flexible alkyl chains are a primary driving force for molecular aggregation and packing.
Simulations of similar alkoxy-substituted thiophene oligomers have shown that the length and branching of the side chains can significantly influence the packing arrangement, leading to either "face-on" or "edge-on" orientations of the conjugated backbones relative to a substrate. These orientations have a direct impact on charge transport in thin-film transistors. MD simulations can help predict the most likely packing motifs and how they can be controlled by varying the side-chain architecture or processing conditions.
Quantum Chemical Calculations for Charge Transfer Pathways and Delocalization
The efficiency of charge transport in organic semiconductors is intimately linked to the ease with which charge carriers (electrons and holes) can move from one molecule to another. Quantum chemical calculations, often based on time-dependent DFT (TD-DFT) or other advanced methods, are used to investigate the charge transfer pathways and the extent of electron delocalization in 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-.
These calculations can quantify the electronic coupling between adjacent molecules, which is a key parameter in determining the charge transfer rate. A higher degree of electronic coupling, facilitated by close intermolecular packing and favorable orbital overlap, leads to more efficient charge transport. The electron-donating nature of the pentyloxy groups enhances the electron density on the bithiophene backbone, which can influence the charge transfer integrals.
Furthermore, these calculations can visualize the distribution of the HOMO and LUMO orbitals. In well-conjugated systems, these orbitals are delocalized over the entire bithiophene backbone, which is a prerequisite for efficient intramolecular charge transport. The presence of the pentyloxy groups can further enhance this delocalization. Understanding the charge transfer pathways at the molecular level is essential for designing materials with improved charge carrier mobilities.
Monte Carlo Simulations for Molecular Packing and Interfacial Phenomena
Monte Carlo (MC) simulations offer a complementary approach to MD for studying the equilibrium properties of molecular systems, such as the packing of molecules in a crystal or thin film. Instead of solving equations of motion, MC methods use a stochastic approach to generate a representative ensemble of molecular configurations. This can be particularly useful for exploring the complex energy landscapes of self-assembling systems.
For 2,2'-Bithiophene, 4,4'-bis(pentyloxy)-, MC simulations can be used to predict the most stable crystal structures and to study the thermodynamics of aggregation. Coarse-grained MC models, where groups of atoms are represented as single interaction sites, can be employed to investigate larger-scale phenomena, such as the morphology of thin films and the nature of interfaces between the organic semiconductor and other materials in a device.
MC simulations are also well-suited for studying interfacial phenomena. For instance, they can be used to model the interface between a 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- film and a metallic electrode, providing insights into the alignment of energy levels and the efficiency of charge injection. By simulating the adsorption of these molecules on a substrate, MC methods can help to understand how processing conditions can be optimized to achieve the desired film morphology and device performance. While specific MC studies on this exact molecule are not abundant, the principles derived from simulations of poly(3-alkylthiophene)s and other conjugated polymers are highly applicable. These studies have shown that the interplay between backbone rigidity and side-chain flexibility, which can be effectively modeled with MC simulations, is a key determinant of the final solid-state packing.
Structure Property Relationships and Molecular Engineering Principles
Impact of Pentyloxy Side Chain Length, Position, and Architecture on Conjugated Backbone Conformation and Planarity
The conformation of the conjugated backbone is a critical determinant of the electronic properties of organic semiconductors. For 2,2'-bithiophene (B32781), the torsional angle between the two thiophene (B33073) rings significantly influences the extent of π-orbital overlap and, consequently, the effective conjugation length. The introduction of alkoxy side chains, such as pentyloxy groups, at the 4,4'-positions plays a pivotal role in modulating this conformation.
One of the primary effects of the pentyloxy side chains is the reduction of steric hindrance between the thiophene rings compared to analogous alkyl chains. acs.orgresearchgate.net The oxygen atom in the alkoxy group has a smaller van der Waals radius (approximately 1.4 Å) than a methylene (B1212753) (CH₂) group (approximately 2.0 Å). acs.orgresearchgate.net This reduction in steric bulk allows the bithiophene core to adopt a more planar conformation.
Furthermore, the presence of the oxygen atom can lead to noncovalent intramolecular interactions, specifically S···O interactions, which can "lock" the backbone into a more coplanar arrangement. researchgate.net This conformational locking enhances the delocalization of π-electrons along the conjugated backbone, which is beneficial for charge transport. acs.org The length of the alkoxy chain, in this case, the pentyl group, provides a balance between maintaining this planarizing effect and ensuring good solubility. While excessively long chains can sometimes introduce disorder, the pentyloxy group is generally effective at promoting planarity without significantly disrupting solid-state packing. Theoretical studies on unsubstituted 2,2'-bithiophene have shown that the molecule has a natural tendency to be planar in the solid state, and the addition of these specific side chains helps to maintain and even enhance this preferred conformation in thin films. wikipedia.org
Influence of Alkoxy Groups on Molecular Aggregation, Crystallinity, and Thin Film Morphology
The aggregation behavior of organic semiconductors in the solid state is crucial for efficient charge transport between molecules. The pentyloxy side chains in 4,4'-bis(pentyloxy)-2,2'-bithiophene exert a significant influence on how the molecules pack in crystals and self-assemble into thin films. These side chains affect both the intermolecular distance and the degree of order within the material.
Alkoxy functionalization is known to impact the crystallinity of molecular semiconductors. researchgate.net The flexible nature of the pentyloxy chains can facilitate the organization of the rigid bithiophene cores into well-ordered domains. The interplay between the π-π stacking of the conjugated backbones and the van der Waals interactions of the side chains dictates the final solid-state structure. The length and branching of the side chains are critical parameters; for instance, linear chains like pentyloxy can promote lamellar packing structures where the conjugated backbones are separated by layers of interdigitated side chains.
The morphology of thin films, which is directly influenced by molecular aggregation and crystallinity, is a key factor in device performance. The deposition conditions, such as substrate temperature, can be optimized to achieve desired morphologies, for example, the formation of large, crystalline domains with good intermolecular connectivity. mpg.de For alkoxy-substituted systems, this can lead to thin films with a high degree of molecular ordering, which is essential for efficient charge transport in devices like organic field-effect transistors (OFETs).
Correlation between Molecular Structure and Electronic Energy Levels (HOMO/LUMO Tuning)
The electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental properties of a semiconductor that govern its charge injection, transport, and optical properties. The introduction of pentyloxy groups at the 4,4'-positions of the 2,2'-bithiophene core provides a mechanism for tuning these energy levels.
Alkoxy groups are electron-donating in nature. acs.org As a result, their attachment to the bithiophene backbone raises the energy of the HOMO level compared to the unsubstituted 2,2'-bithiophene. This effect is desirable in many applications, such as the donor material in organic solar cells, as it can improve the alignment of the HOMO level with the work function of the anode for efficient hole injection.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2,2'-Bithiophene (calculated) | - | - | 6.585 researchgate.net |
| 4,4'-bis(pentyloxy)-2,2'-bithiophene (expected trend) | Higher than unsubstituted | Slightly higher than unsubstituted | Lower than unsubstituted acs.org |
Role of Supramolecular Interactions and π-π Stacking in Charge Transport Enhancement
Efficient charge transport in organic semiconductors relies on strong electronic coupling between adjacent molecules, which is mediated by supramolecular interactions. For 4,4'-bis(pentyloxy)-2,2'-bithiophene, π-π stacking is the primary mechanism for intermolecular charge hopping.
The planar conformation of the bithiophene backbone, promoted by the pentyloxy side chains, facilitates close and ordered π-π stacking. researchgate.net The distance between stacked molecules is a critical parameter; shorter distances generally lead to stronger electronic coupling and higher charge carrier mobility. The side chains play a crucial role in controlling this distance. While they prevent the conjugated cores from coming into direct van der Waals contact, their interdigitation can help to optimize the packing arrangement.
| Interaction | Influence of Pentyloxy Chains | Effect on Charge Transport |
|---|---|---|
| π-π Stacking | Promotes planar backbone, influencing stacking distance and geometry. researchgate.net | Primary mechanism for intermolecular charge hopping. nih.gov |
| Intramolecular S···O Interactions | "Locks" the bithiophene core into a more planar conformation. researchgate.net | Enhances intramolecular charge delocalization. |
| Interchain van der Waals Interactions | Affects the overall molecular packing and thin-film morphology. | Contributes to the stability and order of the solid-state structure. |
Effects of Bithiophene Core Derivatization and Ring Fusion on Electronic and Optoelectronic Properties
Further modification of the 4,4'-bis(pentyloxy)-2,2'-bithiophene core through derivatization or ring fusion represents a powerful strategy for fine-tuning its electronic and optoelectronic properties. These modifications can lead to materials with improved performance characteristics for specific applications.
Introducing electron-withdrawing or electron-donating groups at other positions on the thiophene rings can further modulate the HOMO and LUMO energy levels, allowing for precise control over the bandgap and absorption spectrum. rsc.org For example, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO levels, which can be advantageous for n-type or acceptor materials.
Ring fusion, which involves creating a more rigid and planar structure by covalently linking the two thiophene rings, can have a profound impact on the material's properties. Fused systems generally exhibit enhanced planarity, which leads to stronger intermolecular interactions and improved charge transport. researchgate.netresearchgate.net Ring fusion also tends to red-shift the absorption and emission spectra due to the extended π-conjugation. nih.gov These modifications can transform the electronic behavior of the parent molecule, opening up new possibilities for its use in advanced electronic and optoelectronic devices.
Side-Chain Engineering for Solubility and Processability Optimization for Device Fabrication
The practical application of organic semiconductors in electronic devices often relies on their ability to be processed from solution. The pentyloxy side chains of 4,4'-bis(pentyloxy)-2,2'-bithiophene are crucial for imparting good solubility in common organic solvents. acs.orgresearchgate.net This solubility is a key requirement for fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing, which are essential for producing large-area and low-cost electronic devices.
The length and branching of the side chains are critical factors in determining solubility. The flexible pentyl groups disrupt strong intermolecular interactions in the solid state just enough to allow the molecules to dissolve, while still permitting the necessary self-assembly and ordering to occur during film formation. The choice of a pentyloxy group represents a compromise between achieving good solubility and maintaining favorable electronic properties and solid-state packing.
Optoelectronic Applications and Device Physics
Organic Field-Effect Transistors (OFETs)
While specific studies on OFETs using 2,2'-Bithiophene (B32781), 4,4'-bis(pentyloxy)- as the active semiconductor layer are not readily found, the performance of such devices would be evaluated based on key parameters like charge carrier mobility, on/off ratio, and threshold voltage. The pentyloxy side chains are expected to enhance solubility in organic solvents, facilitating solution-based processing techniques like spin-coating or printing.
Charge Carrier Mobility Enhancement Mechanisms and Characterization
For bithiophene-based materials, charge carrier mobility is a critical performance metric. In polymers containing bithiophene-imide units, for instance, both electron and hole mobilities have been reported, with values influenced by the conjugation length of the co-monomer unit. researchgate.net The molecular weight of such polymers also plays a role, with higher molecular weights sometimes leading to more crystalline film microstructures and, consequently, increased electron mobility. researchgate.net The characterization of charge carrier mobility is typically performed using the field-effect transistor transfer and output characteristics in both saturation and linear regimes.
Understanding of Charge Transport Mechanisms (e.g., hopping, tunneling, activationless transport)
In many organic semiconductors, including those based on bithiophene, charge transport is often described by a hopping mechanism. This involves charge carriers moving between localized states in the material. Theoretical studies on related bithiophene compounds, such as 5,5'-bis(pyren-2-yl)-2,2'-bithiophene, have been used to investigate the anisotropic charge transport properties and are often modeled using Marcus-Hush theory at the density functional theory (DFT) level. Such calculations help in understanding the relationship between molecular packing and charge transport characteristics. The temperature dependence of mobility can also provide insights into the dominant transport mechanism.
Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
The application of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- in organic solar cells would likely involve its use as an electron donor material in a bulk heterojunction (BHJ) blend with a suitable electron acceptor. The pentyloxy groups would contribute to its solubility and potentially influence the morphology of the active layer blend.
Light Absorption and Exciton (B1674681) Generation Dynamics
The ability of the active layer to absorb sunlight and generate excitons (bound electron-hole pairs) is fundamental to the operation of an OPV. Bithiophene derivatives are known to absorb light in the visible spectrum. The introduction of fluorine atoms into the 2,2′-bithiophene core, for example, has been explored as a strategy to create narrow-band gap, π-conjugated small molecules for use as donor materials in solution-processed organic solar cells. The specific absorption spectrum of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- would need to be characterized to determine its suitability for photovoltaic applications and to identify complementary acceptor materials. The dynamics of exciton generation would be studied using techniques like transient absorption spectroscopy.
Charge Separation and Collection Efficiency at Interfaces
Following exciton generation, efficient charge separation at the donor-acceptor interface and subsequent collection of free charge carriers at the respective electrodes are crucial for high-performance solar cells. In ternary organic solar cells incorporating a bithiophene imide-based polymer donor, the formation of a stable alloy donor structure has been shown to reduce energy loss and improve exciton dissociation and charge transport, leading to high power conversion efficiencies. The morphology of the BHJ blend, which is influenced by factors such as the choice of solvent and post-deposition treatments, plays a critical role in determining the efficiency of charge separation and collection.
Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices
In organic light-emitting diodes (OLEDs), the fundamental process of electroluminescence involves the injection of charge carriers—electrons from the cathode and holes from the anode—into the organic semiconductor layers. koreascience.kr When these carriers meet within the emissive layer, they form excitons, which are bound electron-hole pairs. The radiative decay of these excitons results in the emission of light. koreascience.kr The efficiency of this process is a critical parameter for OLED performance and is highly dependent on achieving a balance between the number of injected electrons and holes. koreascience.kr
The electroluminescent properties of polymers containing bithiophene units can be harnessed for electrochromic devices as well. pku.edu.cn In such devices, the application of an electrical potential induces a reversible change in the material's color. This phenomenon is based on the redox activity of the conjugated polymer, where the material can be switched between different oxidation states, each with a distinct absorption spectrum. pku.edu.cn The efficiency of an electrochromic device is often characterized by its optical contrast, switching speed, and coloration efficiency. pku.edu.cnnih.gov
| Device Type | Key Performance Metric | Influencing Factors |
| OLED | External Quantum Efficiency (EQE) | Charge carrier balance, charge transport properties, device architecture |
| Electrochromic Device | Optical Contrast, Switching Speed, Coloration Efficiency | Redox activity of the material, ion transport, film morphology |
The emission color of an OLED is determined by the energy gap of the emissive material. By chemically modifying the structure of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- derivatives, it is possible to tune the emitted color across the visible spectrum. chemistryviews.orgresearchgate.net This can be achieved by introducing different functional groups to the bithiophene core, which alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.net
Device stability is another critical aspect of OLED performance, as the operational lifetime can be limited by various degradation mechanisms. chemistryviews.orgst-andrews.ac.uk For bithiophene-based OLEDs, stability is influenced by factors such as the intrinsic chemical stability of the materials, the device architecture, and the operating conditions. researchgate.netrsc.org The choice of host material in a doped emissive layer can significantly impact the stability and efficiency of the device. chemistryviews.org Furthermore, the interfaces between different organic layers and between the organic layers and the electrodes can be sources of degradation. Encapsulation is often necessary to protect the organic materials from atmospheric moisture and oxygen, which can accelerate degradation. rsc.org
In electrochromic devices, the stability of the color-switching process is also of paramount importance. The repeated cycling between different redox states can lead to irreversible chemical changes in the polymer, causing a loss of electrochromic activity over time. nih.gov The long-term stability of electrochromic devices based on poly(2,2'-bithiophene) and its derivatives is an active area of research, with a focus on developing materials with improved durability. nih.gov
| Property | Mechanism/Influencing Factors | Relevance |
| Color Tuning | Chemical modification of the bithiophene core, altering HOMO/LUMO levels. | Enables the production of OLEDs with a wide range of colors for display applications. researchgate.net |
| OLED Stability | Intrinsic material stability, device architecture, host material, encapsulation. | Determines the operational lifetime and commercial viability of OLED devices. chemistryviews.orgst-andrews.ac.uk |
| Electrochromic Stability | Resistance to irreversible chemical changes during redox cycling. | Crucial for the long-term performance of electrochromic windows, displays, and other applications. nih.gov |
Organic Electrochemical Transistors (OECTs)
Organic electrochemical transistors (OECTs) are devices that utilize an electrolyte to modulate the conductivity of an organic semiconductor channel. nih.govresearchgate.net This makes them particularly well-suited for applications in bioelectronics, where they can transduce ionic signals into electronic signals. nih.govfrontiersin.org The working principle of an OECT involves the penetration of ions from the electrolyte into the bulk of the semiconductor channel upon the application of a gate voltage. diva-portal.org This ion injection leads to doping or de-doping of the semiconductor, thereby modulating the drain current. nih.govdiva-portal.org
For OECTs based on materials like poly(2,2'-bithiophene), efficient ion transport into and within the polymer film is essential for high performance. oaepublish.com The permeability of the polymer to ions and the kinetics of the doping/de-doping process are critical factors. diva-portal.org The performance of an OECT is often characterized by its transconductance, which is a measure of how effectively the gate voltage modulates the drain current. researchgate.net
A key parameter that governs the performance of OECTs is the volumetric capacitance (C*). even3.com.brresearchgate.netfigshare.com This parameter reflects the ability of the entire volume of the semiconductor channel to store charge and is a direct consequence of the volumetric nature of the doping process in OECTs. oaepublish.comeven3.com.br A high volumetric capacitance allows for a large modulation of the channel conductivity at low gate voltages, leading to high transconductance. diva-portal.orgeven3.com.br The volumetric capacitance is dependent on the properties of both the organic semiconductor and the electrolyte. researchgate.netfigshare.com
| Parameter | Description | Significance in OECTs |
| Ion Transport | The movement of ions from the electrolyte into and within the semiconductor channel. diva-portal.org | Essential for the doping/de-doping process that modulates the channel's conductivity. nih.gov |
| Volumetric Capacitance (C) | The ability of the entire volume of the semiconductor to store charge. even3.com.br | A high C leads to a large modulation of conductivity at low gate voltages, resulting in high transconductance. diva-portal.orgresearchgate.net |
| Transconductance (gm) | The change in drain current for a given change in gate voltage. researchgate.net | A key figure of merit for OECT performance, indicating the device's amplification capability. oaepublish.com |
Sensor Applications and Detection Mechanisms
The electronic properties of conjugated polymers, including those based on 2,2'-bithiophene, make them attractive materials for chemical and biological sensors. researchgate.net The detection mechanism in these sensors often relies on a change in the electrical or optical properties of the material upon interaction with a specific analyte. nih.gov For example, the binding of an analyte to the surface of a bithiophene-based polymer can induce a change in its conductivity, which can be measured as a change in the current flowing through a device.
In the context of OECTs, the high sensitivity of these devices to ionic fluxes makes them excellent platforms for biosensors. researchgate.netfrontiersin.org For instance, an OECT can be functionalized with a biological recognition element, such as an enzyme or an antibody. The interaction of this element with its target analyte can produce or consume ions, which in turn modulates the drain current of the OECT, providing a highly sensitive and specific detection signal. frontiersin.org
Fluorescence-based sensing is another application where bithiophene derivatives have shown promise. The fluorescence of these compounds can be quenched or enhanced in the presence of certain analytes. nih.gov This change in fluorescence intensity can be used to quantify the concentration of the analyte. The design of the bithiophene molecule, including the nature of its substituents, can be tailored to achieve selectivity for a particular target molecule. nih.gov
| Sensor Type | Detection Principle | Example Application |
| Chemiresistive Sensor | Change in the conductivity of the bithiophene material upon analyte binding. | Detection of volatile organic compounds. |
| OECT-based Biosensor | Modulation of the OECT's drain current due to an analyte-induced change in local ion concentration. frontiersin.org | Glucose sensing (with glucose oxidase). |
| Fluorescence Sensor | Quenching or enhancement of the bithiophene derivative's fluorescence in the presence of an analyte. nih.gov | Detection of metal ions. nih.gov |
Future Research Directions and Challenges
Development of Novel Synthetic Routes for Scalability and Sustainability
A significant hurdle in the widespread application of 2,2'-Bithiophene (B32781), 4,4'-bis(pentyloxy)- is the development of synthetic routes that are both scalable and sustainable. Current laboratory-scale syntheses often rely on multi-step procedures with costly reagents and catalysts, and may generate significant chemical waste. Future research should focus on green chemistry approaches to address these issues. unibo.itijpsjournal.comjddhs.com
Key areas for investigation include:
Catalyst Innovation : Exploring the use of earth-abundant and non-toxic metal catalysts to replace precious metal catalysts like palladium, which are commonly used in cross-coupling reactions for bithiophene synthesis. researchgate.net The development of heterogeneous catalysts that can be easily recovered and reused would also enhance the sustainability of the process. mdpi.com
Process Intensification : Investigating continuous flow synthesis and microwave-assisted reactions to reduce reaction times, improve energy efficiency, and allow for better process control and scalability. jddhs.commdpi.com These techniques can lead to higher yields and purity, minimizing the need for extensive purification steps. ijpsjournal.com
Alternative Solvents : The use of greener solvents, such as bio-derived solvents or supercritical fluids, can significantly reduce the environmental impact of the synthesis. monash.edu Research into solvent-free reaction conditions is also a promising avenue. mdpi.com
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. mdpi.com
| Synthetic Approach | Potential Advantages | Research Challenges |
| Flow Chemistry | Improved scalability, better process control, enhanced safety | Initial setup costs, potential for clogging |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Scalability for large-scale production |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, limited substrate scope |
| Green Solvents | Reduced environmental impact, improved safety | Solvent recovery and recycling, compatibility with reagents |
Advanced Understanding of Interfacial Phenomena in Multilayer Devices
The performance of organic electronic devices is critically dependent on the interfaces between different material layers. researchgate.net A deeper understanding of the interfacial phenomena involving 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- is crucial for optimizing device efficiency and stability.
Future research should focus on:
Interface Engineering : Developing strategies to control the molecular ordering and orientation of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- at interfaces with electrodes and other organic layers. postech.ac.krpku.edu.cn This can be achieved through surface treatments, the use of self-assembled monolayers (SAMs), or the introduction of thin interlayer materials. researchgate.netrylene-wang.com
Energy Level Alignment : Precisely measuring and controlling the energy level alignment at interfaces to minimize charge injection barriers and reduce energy loss. rylene-wang.com This is particularly important for optimizing the performance of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs).
Morphological Control : Investigating how processing conditions affect the thin film morphology and the resulting interfacial properties. nih.gov Techniques such as atomic force microscopy (AFM) and X-ray scattering can provide valuable insights into the nanoscale structure of the interfaces.
In-situ Characterization : Employing advanced in-situ and operando characterization techniques to probe the electronic and structural properties of interfaces during device operation. This can provide a dynamic understanding of how interfaces evolve and degrade over time.
Rational Design of Multi-component Systems and Blends for Synergistic Effects
Blending 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- with other organic or inorganic materials can lead to synergistic effects, resulting in improved device performance. nih.govresearchgate.net The rational design of these multi-component systems is a key area for future research.
Key research directions include:
Bulk Heterojunction (BHJ) Solar Cells : Exploring new donor-acceptor blends incorporating 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- for use in organic solar cells. researchgate.netrsc.org The goal is to achieve complementary absorption spectra, efficient charge transfer, and an optimal nanoscale morphology for charge transport. nih.gov
Ternary Blends : Investigating the addition of a third component to a binary blend to further enhance performance. This third component can act as a charge cascade material, a morphology stabilizer, or a light harvester. rsc.org
Polymer Blends : Blending 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- with polymeric semiconductors to combine the high charge carrier mobility of the small molecule with the excellent film-forming properties and mechanical flexibility of the polymer. nih.gov
Computational Modeling : Utilizing computational methods, such as density functional theory (DFT), to predict the electronic properties and intermolecular interactions in multi-component systems, thereby guiding the experimental design of new blends.
| Multi-component System | Potential Synergistic Effect | Key Research Focus |
| Binary Blends for OPVs | Enhanced light absorption and charge separation | Optimization of blend ratio and morphology |
| Ternary Blends for OPVs | Improved power conversion efficiency and stability | Selection of a suitable third component |
| Small Molecule/Polymer Blends | Improved charge transport and mechanical properties | Control of phase separation and morphology |
Exploration of Emerging Applications in Advanced Electronics and Energy Conversion
While 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- has shown promise in organic field-effect transistors (OFETs) and OPVs, there is a vast landscape of emerging applications to be explored. nih.govnih.govosti.gov
Potential future applications include:
Organic Photodetectors (OPDs) : The strong light absorption of bithiophene derivatives makes them suitable for use in photodetectors, particularly for applications in imaging and sensing. researchgate.net
Thermoelectric Devices : Organic semiconductors can be used to convert waste heat into electricity. Research into the thermoelectric properties of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- could open up new avenues in energy harvesting.
Bioelectronics : The biocompatibility of organic materials makes them attractive for applications in biosensors and for interfacing with biological systems.
Neuromorphic Computing : The ability to tune the conductivity of organic semiconductors could be exploited in the development of artificial synapses and other components for brain-inspired computing.
Integration into Flexible and Transparent Electronic Platforms
A key advantage of organic semiconductors is their potential for use in flexible and transparent electronic devices. nih.gov The integration of 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- into these platforms presents both opportunities and challenges.
Future research in this area should address:
Flexible Substrates : Investigating the performance of devices fabricated on a variety of flexible substrates, such as plastics and thin glass, and understanding the impact of mechanical stress on device performance.
Transparent Electrodes : Developing and integrating transparent conductive films (TCFs) that are compatible with 2,2'-Bithiophene, 4,4'-bis(pentyloxy)- and can withstand mechanical flexing. google.comresearchgate.netmdpi.com Graphene and silver nanowires are promising alternatives to the brittle indium tin oxide (ITO). nih.gov
Device Encapsulation : Developing thin, flexible, and transparent encapsulation layers to protect the devices from environmental degradation without compromising their mechanical properties.
Q & A
Q. What are the key synthetic routes for 4,4'-bis(pentyloxy)-2,2'-bithiophene, and how do reaction conditions influence yield?
The synthesis of substituted bithiophenes often involves cross-coupling reactions. For 4,4'-bis(pentyloxy)-2,2'-bithiophene, methods include:
- Suzuki-Miyaura Coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic ester derivatives, achieving yields up to 84% under inert conditions .
- Stille Coupling : Employing Pd₂(dba)₃ with stannane intermediates, yielding ~69% . Key factors affecting yield include catalyst selection, solvent polarity (e.g., THF vs. DMF), and temperature control to minimize side reactions.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing purity and structure?
- GC-MS : Used to confirm purity (>97% as per vendor specifications) and detect volatile byproducts .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pentyloxy groups at 4,4' positions) and π-conjugation patterns .
- Silica Gel Chromatography : Essential for isolating bithiophene derivatives from reaction mixtures, as demonstrated in natural product isolation workflows .
Q. What safety protocols are critical when handling 4,4'-bis(pentyloxy)-2,2'-bithiophene?
- Hazard Class : Skin irritation (Category 2), eye irritation (Category 2), and respiratory irritation (STOT SE 3) .
- Mitigation : Use fume hoods, wear nitrile gloves/lab coats, and avoid inhalation. Store at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can electrochemical polymerization be optimized using 4,4'-bis(pentyloxy)-2,2'-bithiophene as a dopant?
- Role in Polymerization : Bithiophenes act as initiators by lowering oxidation potentials (e.g., from 1.3 V for monomers to 0.77 V for polymers), enabling faster nucleation and uniform polymer film growth .
- Kinetic Insights : Rate of polymerization is proportional to [bithiophene]⁰·⁵, suggesting chain-growth mechanisms dominate .
- Experimental Design : Use cyclic voltammetry (CV) to monitor redox behavior and adjust dopant concentration (0.1–1.0 mM) to balance conductivity and film stability.
Q. What strategies address contradictions in reported biological activities of substituted bithiophenes?
- Structural-Activity Relationships : Anti-inflammatory activity in Echinops grijsii derivatives (e.g., compounds 2, 4, 14) correlates with hydroxyl/alkynyl substituents, while inactive analogs lack these groups .
- Assay Variability : Standardize LPS-induced nitrite production assays (e.g., RAW 264.7 cells) with controlled incubation times (24–48 hrs) and triplicate measurements to reduce data variability .
Q. How does 4,4'-bis(pentyloxy)-2,2'-bithiophene enhance nonlinear optical (NLO) properties in conjugated systems?
- Molecular Design : The pentyloxy groups improve solubility, while the bithiophene core enables π-electron delocalization. In 2D multibranched systems, this enhances hyperpolarizability (β) by 30–40% compared to unsubstituted analogs .
- Experimental Validation : Use Z-scan techniques at 800 nm to measure NLO coefficients, correlating substituent length (e.g., pentyloxy vs. methoxy) with optical limiting thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
